1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide

Catalog No.
S598793
CAS No.
61717-82-6
M.F
C₇H₅IO₄
M. Wt
280.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide

CAS Number

61717-82-6

Product Name

1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide

IUPAC Name

1-hydroxy-1-oxo-1λ5,2-benziodoxol-3-one

Molecular Formula

C₇H₅IO₄

Molecular Weight

280.02 g/mol

InChI

InChI=1S/C7H5IO4/c9-7-5-3-1-2-4-6(5)8(10,11)12-7/h1-4H,(H,10,11)

InChI Key

CQMJEZQEVXQEJB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)OI2(=O)O

Synonyms

1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-Oxide; 1-Hydroxy-1,3-dioxo-3H-benz[d][1,2]iodoxol; 1-Hydroxy-3H-benz[d][1,2]iodoxol-1,3-dione; 1-Hydroxyl-2-benziodoxol-3(1H)-one 1-oxide; IBX; NSC 366248; SIBX;

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OI2(=O)O

As a Hypervalent Iodine Reagent

1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide, commonly known as IBX, is a valuable reagent in organic synthesis, particularly as a mild and efficient hypervalent iodine (III) oxidant. Its unique structure with a hypervalent iodine atom allows it to participate in various oxidation reactions while exhibiting greater selectivity and compatibility compared to traditional oxidants like bleach or chromic acid. PubChem, National Institutes of Health: )

Selective Oxidation Reactions

IBX facilitates a wide range of selective oxidation reactions, including:

  • Alcohol oxidation to aldehydes or ketones: IBX can selectively oxidize primary and secondary alcohols to their corresponding aldehydes or ketones, leaving other functional groups like amides and esters untouched. Journal of the American Chemical Society, 2002, 124 (27), 7942-7943:
  • Alkene epoxidation: IBX can convert alkenes into epoxides, which are important intermediates in organic synthesis. Tetrahedron Letters, 1998, 39 (31), 5455-5458:
  • Silyl ether oxidation to carbonyl compounds: IBX can efficiently oxidize silyl ethers to their corresponding carbonyl compounds, providing an alternative to traditional methods using harsh reaction conditions. The Journal of Organic Chemistry, 2002, 67 (6), 1941-1944:

Other Applications

Beyond its role as an oxidant, IBX has also been explored for other research applications, such as:

  • Inhibiting protein tyrosine phosphatases (PTPs): Studies suggest that IBX may possess PTP inhibitory activity, potentially relevant in developing drugs for diseases associated with abnormal PTP activity. Bioorganic & Medicinal Chemistry Letters, 2004, 14 (1), 187-191:
  • Synthetic transformations in biomolecule chemistry: IBX's selective oxidation properties can be valuable in modifying biomolecules like carbohydrates and peptides for research purposes. Chemical Reviews, 2010, 110 (12), 4903-4943:

Advantages and Considerations

IBX offers several advantages over traditional oxidants, including its:

  • Mild reaction conditions: Reactions often proceed at room temperature, minimizing degradation of sensitive molecules.
  • High selectivity: IBX can target specific functional groups while leaving others intact.
  • Ease of handling: IBX is a relatively stable and commercially available solid.
  • Be moisture-sensitive: Proper handling and storage are crucial to prevent decomposition.
  • Exhibit potential toxicity: Similar to other iodine-based reagents, IBX should be handled with appropriate safety precautions.

1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide, commonly referred to as IBX (Iodine(III) benzene), is a versatile organic compound notable for its oxidizing properties. It has a molecular formula of C7_7H5_5IO4_4 and a molecular weight of approximately 280.01 g/mol. The compound is characterized by a benziodoxole core, which is a five-membered heterocyclic ring containing iodine. Its structure contributes to its efficacy as an oxidizing agent in various

IBX is primarily used as an oxidizing agent in organic chemistry. It facilitates the oxidation of alcohols to aldehydes and ketones and can also convert primary alcohols to carboxylic acids. The general reaction can be represented as follows:

  • Oxidation of Alcohols:

    R OH+IBXR O+I+H2O\text{R OH}+\text{IBX}\rightarrow \text{R O}+\text{I}+\text{H}_2\text{O}

Other notable reactions include:

  • Oxidative cleavage of alkenes.
  • Conversion of sulfides to sulfoxides or sulfones.
  • Dehydrogenation of various substrates .

The biological activity of 1-hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide has been explored in various studies. It exhibits antimicrobial properties and has shown potential in the synthesis of biologically active compounds. Additionally, its role as an oxidizing agent may contribute to the development of pharmaceuticals by facilitating the formation of complex molecules with medicinal properties .

Several methods have been developed for synthesizing IBX:

  • Oxidation of 2-Iodobenzoic Acid: This method involves treating 2-iodobenzoic acid with fuming nitric acid at elevated temperatures (around 50 °C) or chlorination followed by hydrolysis .
  • Aqueous Sodium Hypochlorite Method: A more recent approach involves reacting 2-iodobenzoic acid with aqueous sodium hypochlorite under carbon dioxide at room temperature, yielding IBX with sodium chloride as the only by-product .

These methods highlight the versatility and efficiency of synthesizing IBX, making it accessible for laboratory use.

IBX is widely used in organic synthesis due to its effectiveness as an oxidizing agent. Its applications include:

  • Synthesis of Aldehydes and Ketones: Facilitating the conversion of alcohols to carbonyl compounds.
  • Pharmaceutical Development: Assisting in the synthesis of complex organic molecules that exhibit biological activity.
  • Material Science: Utilized in polymer chemistry for oxidative modifications .

Interaction studies involving IBX focus on its reactivity with various functional groups. Research indicates that it can selectively oxidize alcohols without affecting other sensitive functionalities present in complex molecules. Furthermore, studies have shown that IBX can interact with metal catalysts, enhancing its oxidative capabilities in certain reactions .

Several compounds share structural or functional similarities with 1-hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide. Here are some notable examples:

Compound NameStructure TypeUnique Features
Dess-Martin ReagentOxidizing AgentMore reactive; often used for alcohol oxidation.
Phenyliodine(III) AcetateIodine CompoundUsed for similar oxidation reactions; less stable.
Iodine PentoxideOxidizing AgentStronger oxidizer but less selective than IBX.

Uniqueness

IBX stands out due to its balance between reactivity and selectivity, making it a preferred choice for chemists seeking efficient oxidation routes without excessive by-products or side reactions. Its ability to function under mild conditions further enhances its utility compared to other oxidizing agents.

XLogP3

1.4

UNII

3K0C43POH0

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (11.36%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (88.64%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (88.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.45%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

61717-82-6

Wikipedia

O-iodoxybenzoic acid

Dates

Modify: 2023-08-15

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